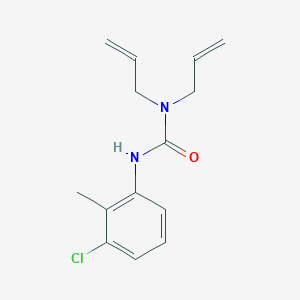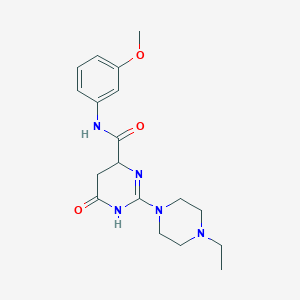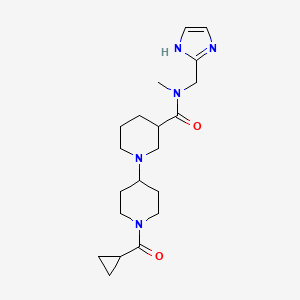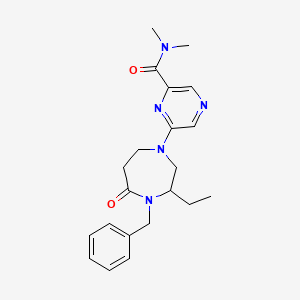
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and horticulture for over 50 years. It is a white, crystalline solid that is slightly soluble in water and highly soluble in organic solvents. Diuron is a member of the urea herbicide family and is commonly used to control weeds in crops such as cotton, soybeans, and sugarcane.
作用机制
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea acts as a photosystem II inhibitor, which means that it blocks the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development. This inhibition causes chlorosis, or yellowing of the leaves, and eventually leads to plant death.
Biochemical and Physiological Effects:
This compound has been shown to have toxic effects on aquatic organisms, including fish and invertebrates. It can also accumulate in the soil and groundwater, leading to long-term environmental contamination. This compound has been found to have endocrine-disrupting effects on some aquatic organisms, which can lead to reproductive and developmental abnormalities.
实验室实验的优点和局限性
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea is a widely used herbicide that has been extensively studied in the laboratory and in the field. It is a useful tool for studying the effects of herbicides on plant physiology and ecology. However, its toxicity and potential environmental impacts must be taken into consideration when using it in experiments.
未来方向
There are several areas of research that could be explored in the future regarding N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea. These include:
1. Developing new methods for synthesizing this compound that are more efficient and environmentally friendly.
2. Studying the long-term effects of this compound on soil and groundwater contamination.
3. Investigating the potential health effects of this compound on humans and other mammals.
4. Developing alternative herbicides that are less toxic and have fewer environmental impacts.
5. Studying the effects of this compound on non-target organisms, such as bees and other pollinators.
In conclusion, this compound is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. It acts as a photosystem II inhibitor, leading to a decrease in the production of ATP and NADPH, which are essential for plant growth and development. This compound has both advantages and limitations for use in laboratory experiments, and there are several areas of future research that could be explored.
合成方法
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea can be synthesized by reacting 3-chloro-2-methylphenyl isocyanate with diallylamine in the presence of a catalyst. The reaction produces this compound as the main product along with some impurities. The impurities can be removed by recrystallization or chromatography.
科学研究应用
N,N-diallyl-N'-(3-chloro-2-methylphenyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP and NADPH, which are essential for plant growth and development.
属性
IUPAC Name |
3-(3-chloro-2-methylphenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-4-9-17(10-5-2)14(18)16-13-8-6-7-12(15)11(13)3/h4-8H,1-2,9-10H2,3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWRNEGVPURHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(hydroxymethyl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-2-furamide](/img/structure/B5348833.png)
![8-[3-(2-chlorophenyl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5348838.png)
![methyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5348841.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348847.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5348866.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348867.png)
![N-isopropyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5348880.png)
![ethyl 4-{2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5348884.png)
![2-(3-chlorophenoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5348887.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 2-methoxybenzoate](/img/structure/B5348895.png)

![4-(2,5-dimethylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5348910.png)